B1578848 [Gly10,11]-beta-Amyloid (1-11)

[Gly10,11]-beta-Amyloid (1-11)

Cat. No.: B1578848
M. Wt: 1147.1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Gly10,11]-beta-Amyloid (1-11) is a synthetic peptide derived from the N-terminal region (residues 1–11) of the beta-amyloid (Aβ) protein, a key component of senile plaques in Alzheimer’s disease (AD). The peptide sequence DAEFRHDSGYE corresponds to wild-type Aβ(1-11), but in [Gly10,11]-beta-Amyloid (1-11), the tyrosine (Y) and glutamic acid (E) at positions 10 and 11 are substituted with glycine (G). This modification is hypothesized to reduce neurotoxicity while retaining antigenic epitopes for antibody recognition, making it a candidate for therapeutic vaccines .

Properties

Molecular Weight

1147.1

sequence

DAEFRHDSGGG

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Aβ(1-11) Variants

Compound Sequence Modifications Aggregation Propensity Immunogenicity (Antibody Titer) Key Findings
Wild-type Aβ(1-11) DAEFRHDSGYE High Moderate (1–7 mg/mL peak titer) Induces antibodies that reduce plaques in mice; correlates with cognitive improvement .
[Gly10,11]-Aβ(1-11) DAEFRHDSGGG (positions 10–11) Low (predicted) Not reported Hypothesized to reduce aggregation while maintaining antigenicity .
Asp7 Isoform (AβD7) DAEFRHDA GYE Intermediate Not reported Alters metal-binding properties; reduces oxidative stress but retains toxicity .
Thiophene derivatives Non-peptide small molecules N/A N/A High binding affinity (3.9–1000 nM) to Aβ plaques; used as PET tracers .
Donepezil-like compounds Acetylcholinesterase inhibitors N/A N/A Inhibit Aβ aggregation (up to 87% at 100 µM) and improve cognition .

Key Findings

Aggregation Behavior Wild-type Aβ(1-11): Forms β-sheet-rich fibrils rapidly, contributing to plaque formation . [Gly10,11]-Aβ(1-11): Glycine substitutions likely disrupt hydrogen bonding, reducing β-sheet propensity. Similar glycine substitutions in other peptides (e.g., compound 17 in ) preserved bioactivity, suggesting structural tolerance .

Immunogenicity The (1-11)E2 vaccine (wild-type Aβ(1-11) conjugated to virus-like particles) induced antibody titers of 1–7 mg/mL in mice, with sustained memory responses after boosting .

Therapeutic Applications Vaccines: Wild-type Aβ(1-11) vaccines show promise in preclinical models but risk inducing inflammatory responses. Glycine-modified variants may mitigate toxicity while preserving immunogenicity . Small Molecules: Thiophene derivatives (e.g., fluoroethyl-substituted compounds) exhibit nanomolar affinity for Aβ plaques, outperforming peptide-based inhibitors in diagnostic imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.